An In-depth Technical Guide to 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene: Properties, Synthesis, and Applications
For distribution to researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene, a versatile multi-halogenated nitrobenzene intermediate. Its unique molecular structure offers a powerful scaffold for advanced organic synthesis, particularly in the fields of medicinal chemistry and materials science.
Molecular Structure and Physicochemical Properties
1-Chloro-5-fluoro-4-iodo-2-nitrobenzene is a substituted aromatic compound with the molecular formula C₆H₂ClFINO₂.[1] Its structure is characterized by a benzene ring functionalized with five different substituents: a chloro group at position 1, a nitro group at position 2, a fluoro group at position 5, and an iodo group at position 4.
Molecular Weight and Key Identifiers
A clear understanding of the fundamental properties of a compound is the bedrock of its application in research and development. The table below summarizes the key identifiers for 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene.
| Property | Value | Source |
| IUPAC Name | 1-chloro-5-fluoro-4-iodo-2-nitrobenzene | PubChem[1] |
| CAS Number | 2244086-60-8 | Benchchem[1] |
| Molecular Formula | C₆H₂ClFINO₂ | PubChem[1] |
| Molecular Weight | 301.44 g/mol | Benchchem[1] |
| InChI Key | AIGNXSKZLMKBMU-UHFFFAOYSA-N | Benchchem[1] |
Structural Visualization
The spatial arrangement of the substituents on the benzene ring dictates the molecule's reactivity and steric hindrance. The following diagram illustrates the 2D structure of 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene.
Caption: Synthetic pathways for 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene.
Synthesis
A plausible synthetic route to 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene can be envisioned starting from commercially available precursors. One potential approach involves a multi-step synthesis.
Proposed Synthetic Protocol
A potential synthesis could begin with 1-chloro-3-fluorobenzene. [1] Step 1: Nitration The nitration of 1-chloro-3-fluorobenzene would likely yield 1-chloro-5-fluoro-2-nitrobenzene as a major product, due to the ortho, para-directing effects of the halogen substituents. [1]
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Reagents: Nitrating mixture (e.g., HNO₃/H₂SO₄)
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Rationale: The chloro and fluoro groups direct the incoming nitro group to positions ortho and para to them. The position ortho to chlorine and para to fluorine is the same, favoring the desired isomer.
Step 2: Iodination The subsequent iodination of 1-chloro-5-fluoro-2-nitrobenzene would introduce the iodine atom at the position para to the activating nitro group.
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Reagents: Iodine and an oxidizing agent (e.g., nitric acid or periodic acid).
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Rationale: The nitro group activates the aromatic ring towards electrophilic substitution at the meta position relative to itself, which corresponds to the position para to the chloro group.
It is important to note that optimization of reaction conditions, including temperature, reaction time, and catalyst choice, would be crucial to maximize the yield and purity of the final product.
Applications in Drug Development and Research
The unique structural features of 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene make it a highly valuable building block in medicinal chemistry and drug discovery.
Scaffold for Complex Molecule Synthesis
Its multi-functional nature allows for the systematic and selective introduction of various chemical moieties. [1]This is particularly advantageous in the construction of compound libraries for high-throughput screening.
Kinase Inhibitor Development
The core structure can be elaborated to synthesize potential kinase inhibitors, a significant class of therapeutic agents. [1]The ability to perform diverse chemical transformations on the scaffold enables the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
Agrochemicals and Materials Science
Beyond pharmaceuticals, halogenated nitrobenzenes are important intermediates in the synthesis of agrochemicals and specialty materials. [1][2]The reactivity of this compound can be harnessed to create novel polymers and dyes with enhanced properties. [2]
Safety and Handling
As with all halogenated nitroaromatic compounds, 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene should be handled with appropriate safety precautions in a laboratory setting by qualified professionals. It is intended for research use only and not for human or veterinary use. [1]
Conclusion
1-Chloro-5-fluoro-4-iodo-2-nitrobenzene is a powerful and versatile intermediate for organic synthesis. Its distinct pattern of substitution provides multiple reactive sites that can be selectively functionalized, offering a robust platform for the design and synthesis of complex molecules with potential applications in drug discovery, agrochemicals, and materials science. A thorough understanding of its reactivity is key to unlocking its full potential in these fields.
References
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1-Chloro-4-fluoro-2-methyl-5-nitrobenzene | C7H5ClFNO2 | CID 10352492 - PubChem. [Link]
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1-Chloro-2-fluoro-4-methyl-5-nitrobenzene | C7H5ClFNO2 | CID 11217718 - PubChem. [Link]
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345-17-5 | 1-Chloro-4-fluoro-2-nitrobenzene - Capot Chemical. [Link]
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4-Chloro-1-iodo-2-nitrobenzene - PMC - NIH. [Link]
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EVIDENCE ON THE CARCINOGENICITY OF 1-CHLORO4-NITROBENZENE - OEHHA. [Link]
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Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - MDPI. [Link]
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m-CHLORONITROBENZENE - Organic Syntheses Procedure. [Link]
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